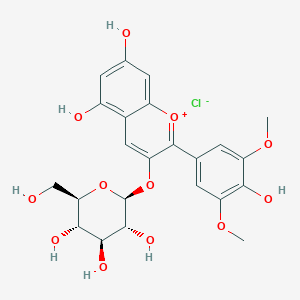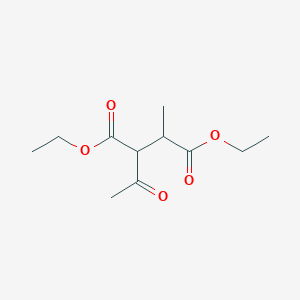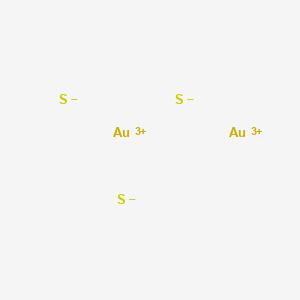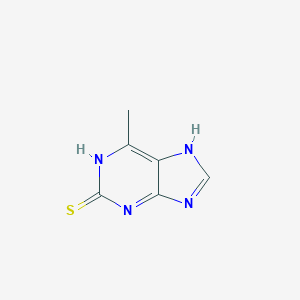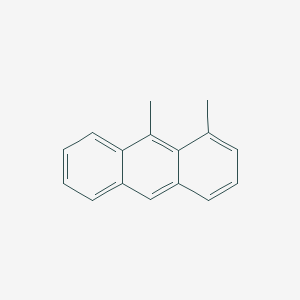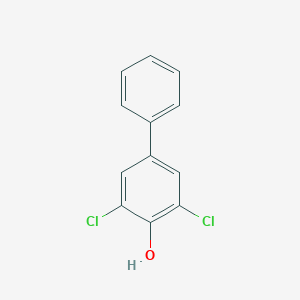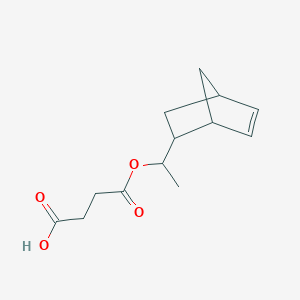
Felogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Felogen is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is similar in structure to other compounds used in research, such as tamoxifen and raloxifene. Felogen has been shown to have unique properties that make it a promising tool for studying various biological processes.
Mécanisme D'action
Felogen works by binding to specific proteins in cells, which then activate or inhibit gene expression. The exact mechanism of action of Felogen is not fully understood, but it is thought to involve interactions with various signaling pathways in cells.
Effets Biochimiques Et Physiologiques
Felogen has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Felogen has also been shown to have neuroprotective effects, as well as effects on bone metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Felogen in lab experiments is its specificity. It can be used to target specific genes or pathways, allowing researchers to study the effects of these targets in isolation. However, Felogen also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are many potential future directions for research on Felogen. One area of interest is in the study of epigenetics, where Felogen could be used to study the effects of specific epigenetic modifications on gene expression. Felogen could also be used in the development of new cancer therapies, as well as in the study of other diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new Felogen derivatives with improved properties for use in scientific research.
Méthodes De Synthèse
Felogen is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is a compound called 3,4-dihydroxybenzaldehyde, which is reacted with other chemicals to produce the final product. The synthesis of Felogen is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Felogen has a wide range of potential applications in scientific research. One of the primary uses of Felogen is in the study of gene function. It can be used to activate or inhibit specific genes in cells, allowing researchers to study the effects of these genes on various biological processes. Felogen has also been used in the study of cancer, where it has been shown to have anti-tumor properties.
Propriétés
Numéro CAS |
1145-36-4 |
|---|---|
Nom du produit |
Felogen |
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-[1-(2-bicyclo[2.2.1]hept-5-enyl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-8(17-13(16)5-4-12(14)15)11-7-9-2-3-10(11)6-9/h2-3,8-11H,4-7H2,1H3,(H,14,15) |
Clé InChI |
HIUMFNMYQBSPRN-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
SMILES canonique |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



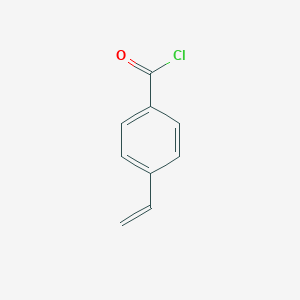
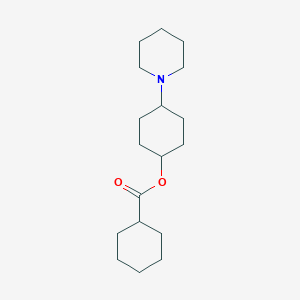
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
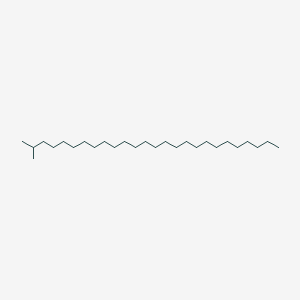
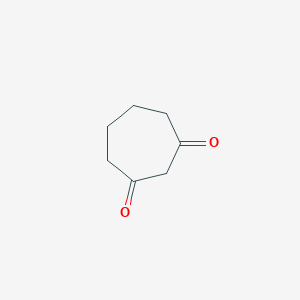
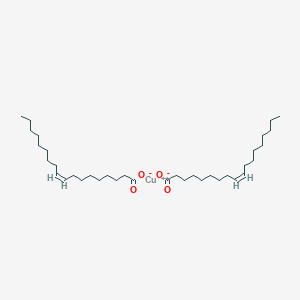
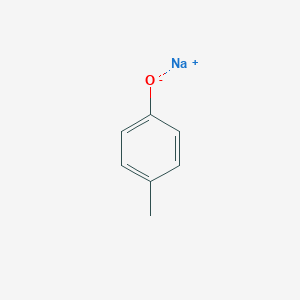
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
